molecular formula C11H10N2O B14215758 N-[1-(4-Cyanophenyl)ethenyl]acetamide CAS No. 823790-72-3

N-[1-(4-Cyanophenyl)ethenyl]acetamide

Cat. No.: B14215758
CAS No.: 823790-72-3
M. Wt: 186.21 g/mol
InChI Key: YLILOFLECOVRJP-UHFFFAOYSA-N
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Description

N-[1-(4-Cyanophenyl)ethenyl]acetamide is an acetamide derivative featuring a vinyl group substituted with a 4-cyanophenyl moiety. Its structure combines electron-withdrawing cyano groups with the acetamide backbone, influencing both reactivity and interactions in biological systems.

Properties

CAS No.

823790-72-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)ethenyl]acetamide

InChI

InChI=1S/C11H10N2O/c1-8(13-9(2)14)11-5-3-10(7-12)4-6-11/h3-6H,1H2,2H3,(H,13,14)

InChI Key

YLILOFLECOVRJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Cyanophenyl)ethenyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with acetamide in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Cyanophenyl)ethenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-Cyanophenyl)ethenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Cyanophenyl)ethenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
N-[1-(4-Cyanophenyl)ethenyl]acetamide 4-CN C₁₁H₁₀N₂O 186.22
N-(1-(4-Bromophenyl)vinyl)acetamide 4-Br C₁₀H₁₀BrNO 240.10
N-(1-(4-Fluorophenyl)vinyl)acetamide 4-F C₁₀H₁₀FNO 179.19
2-Chloro-N-(4-cyanophenyl)acetamide 4-CN, 2-Cl C₉H₇ClN₂O 200.62
N-(4-Hydroxyphenyl)acetamide 4-OH C₈H₉NO₂ 151.16
N-(4-Ethoxyphenyl)acetamide 4-OEt C₁₀H₁₃NO₂ 179.22

Key Observations :

  • Electron Effects: The cyano group (4-CN) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like ethoxy (4-OEt) or hydroxyl (4-OH).
  • Steric Considerations: Bulky substituents (e.g., 2-Cl in 2-chloro-N-(4-cyanophenyl)acetamide) may hinder rotational freedom, affecting binding interactions .

T-Type Calcium Channel Inhibition (IC₅₀ Values) :

Compound Name Substituent (R) IC₅₀ (μM) Reference
2-[4-(Dimethylamino)phenyl]-N-[1-(4-methylbenzyl)pyrazol-3-yl]acetamide 4-Me 7.0
This compound 4-CN 11.0

Analysis :

  • The 4-CN derivative exhibits lower potency (higher IC₅₀) compared to the 4-Me analog, suggesting electron-withdrawing groups may reduce binding affinity in this scaffold .
  • However, cyano groups in other contexts (e.g., kinase inhibitors) often improve metabolic stability and target selectivity.

Physicochemical Properties

  • Solubility: Cyano derivatives generally exhibit lower aqueous solubility compared to hydroxyl or ethoxy analogs due to reduced polarity .
  • Stability : The 4-CN group enhances resistance to oxidative degradation compared to halogenated analogs (e.g., 4-Br may undergo dehalogenation) .

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